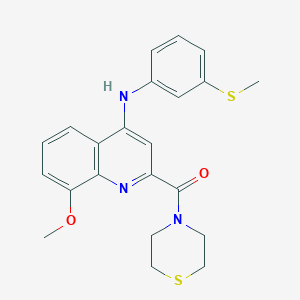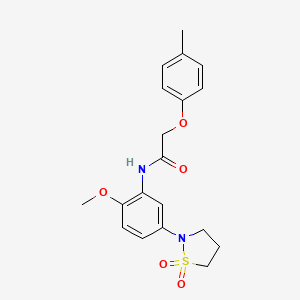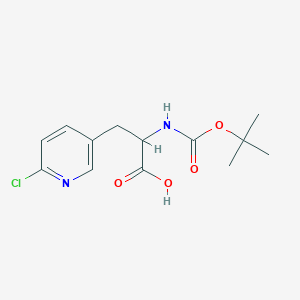
1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Applications De Recherche Scientifique
Anticancer Research
Indole derivatives, such as the compound , have been studied for their potential anticancer properties. They can interact with various cellular targets and may inhibit tumor growth and proliferation. For instance, some indole derivatives have shown promise in inhibiting tubulin polymerization, a process crucial for cell division, which is particularly relevant in cancer cells .
Antiviral Activity
Compounds with an indole nucleus have been reported to exhibit antiviral activities. They can be designed to interfere with viral replication processes. For example, certain indole derivatives have demonstrated inhibitory activity against influenza A and other viruses .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They may work by modulating inflammatory pathways and cytokine production, thus providing relief from inflammation-related symptoms .
Antimicrobial and Antitubercular Effects
Indole-based compounds have been explored for their antimicrobial activities, including action against tuberculosis-causing bacteria. Their mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .
Antidiabetic Potential
Research into indole derivatives has also touched on their potential antidiabetic effects. They may influence insulin secretion or insulin sensitivity, contributing to blood glucose regulation .
Antimalarial Properties
Indole compounds have been investigated for their use in antimalarial drugs. They could target the life cycle of the malaria parasite, offering a new avenue for treatment .
Antioxidant Capabilities
The oxidative stress response can be modulated by indole derivatives, which may act as antioxidants. This property is beneficial in preventing or treating diseases associated with oxidative damage .
Neuroprotective Effects
Indoles have been associated with neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases. They might protect neuronal cells from damage or death caused by various neurotoxic factors .
Mécanisme D'action
Target of Action
The compound, also known as “1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they have shown a broad spectrum of biological activities . .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-3-6-19(7-4-14)26-13-18(11-21(26)27)25-22(28)23-12-16-5-8-20-17(10-16)9-15(2)24-20/h3-10,18,24H,11-13H2,1-2H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFUYKAWQXXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methyl-1H-indol-5-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

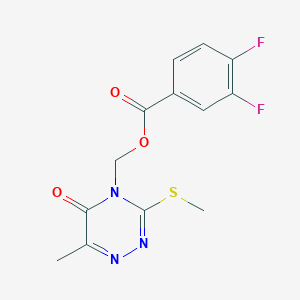

![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)
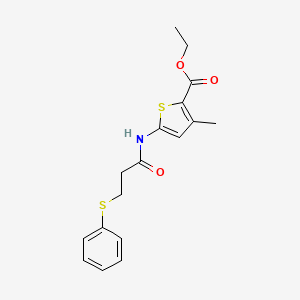
![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)



![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)

